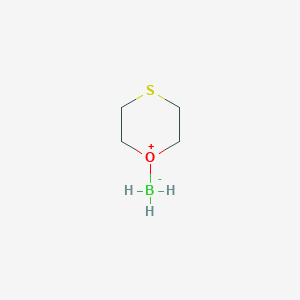
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by the presence of two methyl groups and a 2-methylcyclohexyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol typically involves the alkylation of 2,4-dimethylphenol with 2-methylcyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through distillation and crystallization processes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Similar structure but lacks the 2-methylcyclohexyl group.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains additional dimethylaminomethyl groups.
Uniqueness
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-10-8-12(3)15(16)14(9-10)13-7-5-4-6-11(13)2/h8-9,11,13,16H,4-7H2,1-3H3 |
InChI Key |
PZHUTMACAZALPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=CC(=C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)
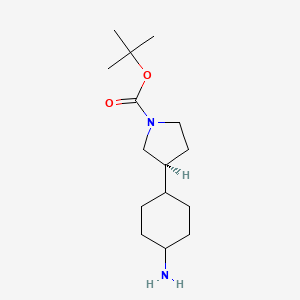
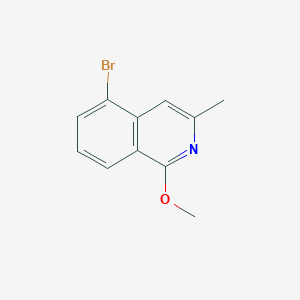

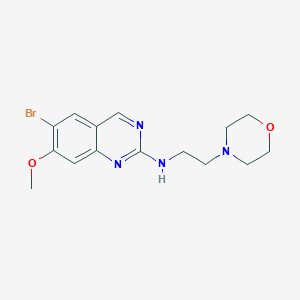
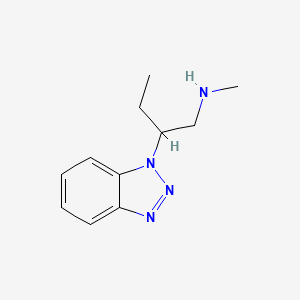
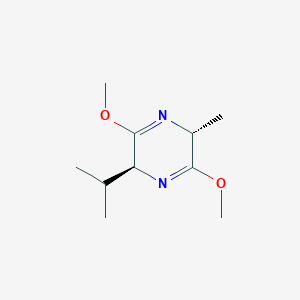
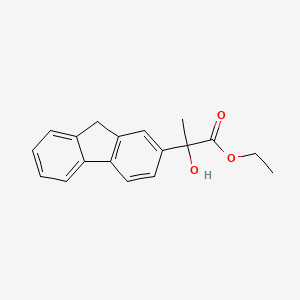
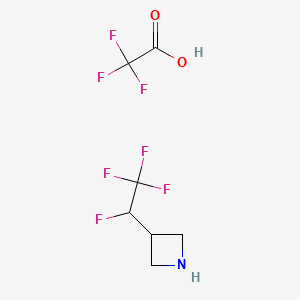
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
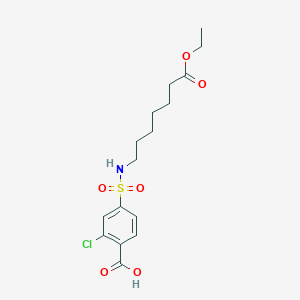
![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
